3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQLSTZYLBJEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Nitrile Cyclization
The 1,2,4-oxadiazole ring is commonly synthesized via cyclization of hydrazide derivatives with nitriles. For 3-methyl-substituted variants, acetamidoxime serves as a critical intermediate. In a scaled process, hydroxylamine reacts with acetonitrile under basic conditions to form acetamidoxime, which undergoes cyclization with a pyridinone-bearing carboxylic acid derivative. This method, adapted from large-scale preparations of analogous oxadiazolone salts, achieves 70% yield and >95% purity when conducted in ethanol with potassium hydroxide as the base. Thermal hazards associated with hydroxylamine are mitigated by controlled addition and temperature monitoring.
Tautomerism-Directed S-Alkylation
Alternative routes exploit the tautomerism of 1,3,4-oxadiazole-2-thiones. For example, alkylation of 3-(2-thioxo-3H-1,3,4-oxadiazol-5-yl)pyridin-2(1H)-one with methyl iodide in ethanol, catalyzed by sodium ethoxide, selectively yields the 3-methyl-1,2,4-oxadiazole derivative. Nuclear magnetic resonance (NMR) spectroscopy confirms S-alkylation by the disappearance of the C=S carbon signal at ~178 ppm and the emergence of a C-O signal at ~165 ppm. This method offers regioselectivity advantages but requires rigorous purification via crystallization.
Pyridinone Core Functionalization
Lactamization of Pyridine Precursors
Multi-Step Synthesis and Process Optimization
Sequential Alkylation-Cyclization
A three-step synthesis begins with alkylation of pyridin-2(1H)-one with chloroacetonitrile, followed by hydrazide formation and cyclization. Key data include:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Alkylation | Chloroacetonitrile, K₂CO₃ | 85 | 90 | |
| Hydrazide Formation | Hydrazine hydrate, EtOH | 78 | 88 | |
| Cyclization | Acetonitrile, KOH | 70 | 95 |
This sequence highlights trade-offs between step count and overall yield, with cyclization as the bottleneck.
Spectroscopic Characterization and Quality Control
NMR and Mass Spectrometry
1H NMR of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibits distinct signals:
Purity Analysis
HPLC methods using C18 columns and acetonitrile-water gradients achieve baseline separation of the target compound from byproducts, with retention times of 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce halogen atoms or other substituents onto the pyridinone ring.
Scientific Research Applications
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme involved in cancer cell proliferation, thereby reducing tumor growth. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs, focusing on substituent variations and their implications:
Key Observations :
- Methyl vs. Aryl Substituents : The methyl group in the target compound provides simpler synthetic routes and lower molecular weight compared to aryl-substituted analogs (e.g., 2-methylphenyl or 4-methylphenyl). Aryl groups enhance π-π stacking but may reduce solubility .
- However, discontinued availability suggests stability or scalability issues .
- Polar Functional Groups : The benzonitrile analog () demonstrates how polar substituents can enhance solubility, albeit at the cost of increased molecular complexity .
Biological Activity
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and other pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- CAS Number : 135633757
- Structural Representation : The compound features a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains.
Table 1: Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Candida albicans | 32 µg/mL |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The structure of the oxadiazole ring is believed to contribute to its interaction with microbial targets.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. A study indicated that it outperformed traditional antifungal agents in specific assays.
Case Study: Antifungal Efficacy
In a comparative study involving several synthesized oxadiazole derivatives, this compound was found to inhibit the growth of Candida albicans more effectively than known antifungals like fluconazole. The bioassays conducted at Syngenta highlighted its potential as a lead compound for developing new antifungal therapies .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a crucial role in disrupting cellular processes in microorganisms by inhibiting essential enzymes or interfering with cell wall synthesis.
Toxicity and Safety Profile
While initial studies indicate that the compound exhibits low toxicity in vitro, further investigations into its safety profile are necessary. Toxicity assessments in animal models are essential to evaluate the therapeutic window and potential side effects.
Q & A
Q. What are the established synthetic routes for 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, and what key reaction parameters influence yield?
The compound is synthesized via cyclization reactions involving hydroxylamine and nitrile precursors. For example, parallel liquid-phase synthesis methods optimize yields by adjusting reaction temperature (80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine derivatives). Solvent choice (e.g., ethanol or DMF) significantly impacts purity, with DMF favoring higher yields but requiring rigorous post-synthesis purification .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data contradictions resolved?
Key techniques include:
- H/C NMR : Assigns proton and carbon environments (e.g., pyridinone ring protons at δ 6.5–7.5 ppm, oxadiazole methyl group at δ 2.5 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H] at m/z 206.08). Contradictions (e.g., unexpected splitting in NMR) are resolved via 2D NMR (COSY, HSQC) or X-ray crystallography. For example, tautomeric forms of the pyridin-2(1H)-one ring can cause ambiguities, which are clarified by comparing experimental data with computational simulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
SAR studies focus on modifying:
- Oxadiazole substituents : Methyl groups at position 3 enhance metabolic stability but reduce solubility.
- Pyridinone ring : Introducing electron-withdrawing groups (e.g., fluorine) improves binding affinity to targets like DPP-4 (dipeptidyl peptidase-4) .
- Hybrid systems : Combining with quinazoline cores (e.g., 1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione) enhances anticancer activity by targeting topoisomerase II .
Q. What strategies address low solubility in pharmacological studies?
- Prodrug design : Esterification of the pyridinone hydroxyl group increases bioavailability.
- Co-crystallization : Using co-formers like succinic acid improves aqueous solubility by 10-fold.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance cellular uptake in in vitro models .
Q. How do computational methods aid in target identification and mechanistic studies?
- Molecular docking : Predicts binding modes to enzymes like DPP-4 (Glide score: −9.2 kcal/mol).
- MD simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models : Identify critical descriptors (e.g., LogP, polar surface area) for optimizing blood-brain barrier penetration .
Q. What experimental designs validate dual antiviral/anti-inflammatory effects?
- In vitro assays : Measure inhibition of viral proteases (e.g., SARS-CoV-2 3CLpro) and inflammatory cytokines (IL-6, TNF-α) in THP-1 macrophages.
- In vivo models : Use transgenic mice expressing human ACE2 to assess lung viral load reduction and cytokine storm mitigation. Dose-response studies (1–50 mg/kg) establish therapeutic windows .
Q. How can researchers resolve synthetic challenges in oxadiazole ring formation?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%).
- Catalytic optimization : Use of ZnCl (10 mol%) accelerates cyclization.
- Purification techniques : Reverse-phase HPLC resolves byproducts (e.g., open-chain intermediates) that hinder crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
